(5-Amino-2-methoxypyridin-3-yl)methanol

Vue d'ensemble

Description

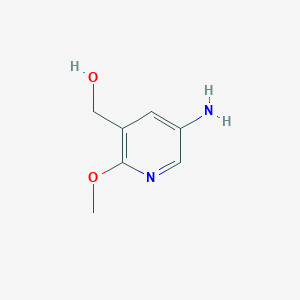

(5-Amino-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of an amino group at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-methoxypyridine, undergoes substitution reactions to introduce the amino and hydroxymethyl groups .

Industrial Production Methods

Industrial production methods for (5-Amino-2-methoxypyridin-3-yl)methanol may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Amino-2-methoxypyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Applications De Recherche Scientifique

(5-Amino-2-methoxypyridin-3-yl)methanol is a chemical compound with the IUPAC name this compound . It has a molecular formula of C7H10N2O2 . This compound is available in powder form and has a purity of 95% .

Scientific Research Applications

While the search results do not provide explicit details on all the applications of this compound, they do suggest its use in various scientific research areas:

- Synthesis of Heterocyclic Compounds: this compound can be used in the synthesis of complex molecules. For example, it can be used to create methoxypyridine-derived gamma-secretase modulators, which are useful for arresting Aβ42 production .

- RAF Kinase Inhibitors: This compound can be used in creating compounds that act as RAF kinase inhibitors for treating kinase-related diseases like cancer .

- Ligand Design: It can be used in the design and synthesis of novel deuterated ligands .

- Reference Standard: this compound can be employed as a high-quality reference standard for pharmaceutical testing to ensure accurate results .

Synthesis of Deuterated Ligands

In the design and synthesis of deuterated ligands, 5-amino-2-methoxy-d3-pyridine is synthesized through the reduction of a nitro group with iron metal in aqueous hydrogen chloride, yielding a 95% yield . The synthesis of 2-methoxy-d3-5-nitropyridine involves reacting 2-chloro-5-nitropyridine in deuterated methanol with potassium t-butoxide .

Use as RAF Kinase Inhibitors

The compound can be used to create treatments for kinase-related diseases, particularly Raf kinase-related diseases such as solid tumors, melanoma, breast cancer, lung cancer, sarcoma, gastrointestinal stromal tumors, ovarian cancer, colorectal cancer, thyroid cancer, and pancreatic cancer .

Impact on Aβ42 Production

Methoxypyridine derivatives have demonstrated improved activity in inhibiting the formation of Aβ42, which is associated with Alzheimer's disease . The introduction of substituents within a pyridine derivative can restore activity, with 3-methoxypyridine showing promise in enhancing the inhibition of Aβ42 production .

Safety Information

The compound has several hazard statements and precautionary statements :

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) .

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Mécanisme D'action

The mechanism of action of (5-Amino-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-2-methoxypyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

2-Aminopyridine-5-methanol: Similar structure but different substitution pattern, affecting its reactivity and applications.

5-Methoxypyridin-3-yl)methanol: Lacks the amino group, which limits its use in certain biological applications.

Uniqueness

(5-Amino-2-methoxypyridin-3-yl)methanol is unique due to the combination of functional groups on the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Activité Biologique

(5-Amino-2-methoxypyridin-3-yl)methanol, with the molecular formula and CAS number 2309468-30-0, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Information

The compound features a pyridine ring substituted with an amino group and a methoxy group, contributing to its unique chemical properties. The structural representation is as follows:

- Molecular Formula :

- SMILES Notation :

COC1=C(C=C(C=N1)N)CO

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential interactions with active sites on proteins, which can modulate enzymatic activities or receptor functions.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain strains of bacteria and fungi. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

- CNS Activity : Research suggests that compounds similar to this compound can influence central nervous system (CNS) pathways. Modifications in lipophilicity and solubility have been shown to enhance bioavailability, which is crucial for CNS-targeting drugs .

- Potential as a Drug Precursor : The compound's structure allows it to act as a precursor in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders .

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers at the University of Leuven synthesized this compound and evaluated its biological activity against Mycobacterium tuberculosis. The results indicated significant antimicrobial efficacy, suggesting its potential as a lead compound for anti-tubercular drug development .

| Compound | Activity | Efficacy |

|---|---|---|

| This compound | Antimicrobial | High |

Study 2: CNS Interaction

In another investigation, the compound was tested for its ability to penetrate the blood-brain barrier (BBB). The study found that modifications in the methoxy group improved solubility and membrane permeability, enhancing its potential as a CNS-active agent .

| Modification | Effect on Solubility | BBB Penetration |

|---|---|---|

| Methoxy Group Alteration | Increased | Enhanced |

Propriétés

IUPAC Name |

(5-amino-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBQXQGQYPWEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309468-30-0 | |

| Record name | (5-amino-2-methoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.